(R)-Linalyl beta-vicianoside

Description

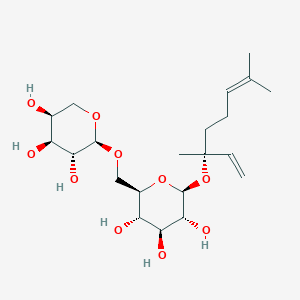

Structure

3D Structure

Properties

Molecular Formula |

C21H36O10 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13+,14-,15+,16-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

OKNPZRJNRSGKME-HUHXKEGASA-N |

SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of R Linalyl Beta Vicianoside

Ontogenetic and Tissue-Specific Accumulation Patterns

The concentration and localization of this compound are not uniform throughout the plant. Research indicates that its accumulation is dependent on both the specific organ and the developmental stage of the plant.

Studies on soybean (Glycine max) have revealed that this compound, referred to in some studies as LinVic, is found in high concentrations in the leaves and sepals. researchgate.netnih.govlabby.jp The presence of significant levels of this compound in these photosynthetic and reproductive tissues suggests a potential protective or developmental role during the plant's growth cycle. researchgate.netnih.govlabby.jp

The synthesis of this compound in soybean leaves appears to be independent of the jasmonic acid signaling pathway, as its content does not significantly increase after treatment with methyl jasmonate. researchgate.netnih.govlabby.jp This suggests a constitutive accumulation in these tissues rather than a primary response to herbivory-induced stress signals.

The distribution of this compound is tissue-specific. In soybean, high levels are localized in the leaves and sepals, while its presence in other organs is less pronounced. researchgate.netnih.govlabby.jp In Gardenia jasminoides, this compound has been isolated from the flower buds, where it serves as a precursor to the volatile aroma compound linalool.

The following table summarizes the known distribution of this compound in different plant organs based on available research.

| Plant Species | Organ | Relative Abundance |

| Glycine max (Soybean) | Leaves | High |

| Sepals | High | |

| Gardenia jasminoides | Flower Buds | Present |

Biosynthesis and Enzymatic Mechanisms of R Linalyl Beta Vicianoside

Aglycone (Linalool) Biosynthesis Pathway

The journey to (R)-Linalyl beta-vicianoside begins with the synthesis of its aglycone, the monoterpene alcohol linalool (B1675412). This process is a branch of the broader terpenoid biosynthesis pathway, a fundamental metabolic route in plants responsible for a vast array of natural products.

Isopentenyl Diphosphate (B83284) (IDP) and Dimethylallyl Diphosphate (DMADP) Generation

All terpenoids, including linalool, are derived from the five-carbon (C5) universal precursors, isopentenyl diphosphate (IDP) and its isomer, dimethylallyl diphosphate (DMADP). pnas.org Plants have evolved two distinct pathways to produce these essential building blocks, operating in different subcellular compartments. researchgate.netresearchgate.net

The Mevalonate (B85504) (MVA) Pathway: Located in the cytosol, this pathway starts with acetyl-CoA and proceeds through a series of reactions to form IDP. researchgate.netresearchgate.net

The Methylerythritol Phosphate (B84403) (MEP) Pathway: This pathway operates in the plastids and utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to generate both IDP and DMADP. researchgate.netresearchgate.netnih.gov

While the MVA pathway primarily produces IDP, the MEP pathway synthesizes both IDP and DMADP. mpg.de The interconversion between IDP and DMADP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). researchgate.netmpg.de Although there is some limited metabolic crosstalk between these two pathways, they largely supply precursors for different classes of terpenoids. researchgate.net

| Pathway | Location | Primary Precursors | Key Products |

|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | IDP |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | IDP and DMADP |

Formation of Geranyl Pyrophosphate (GPP)

The first committed step in monoterpene biosynthesis is the formation of the ten-carbon (C10) intermediate, geranyl pyrophosphate (GPP). wikipedia.org This reaction involves the head-to-tail condensation of one molecule of DMADP with one molecule of IDP. wikipedia.orgoup.com This crucial step is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS). oup.comgoogle.com GPP serves as the direct precursor for a vast array of monoterpenes, including linalool. taylorandfrancis.com

Linalool Synthase (LIS) Catalysis and Stereospecificity of (R)-Linalool Formation

The final step in the biosynthesis of the linalool aglycone is the conversion of GPP to linalool, a reaction catalyzed by linalool synthase (LIS). wikipedia.orgd-nb.info LIS is a type of terpene synthase that facilitates the isomerization and hydrolysis of GPP to form the acyclic monoterpene alcohol, linalool. wikipedia.orgnih.gov

The stereochemistry of the resulting linalool molecule is of particular importance, as the two enantiomers, (R)-linalool and (S)-linalool, often possess distinct aromas and biological activities. mdpi.com The stereospecificity of the linalool produced is determined by the specific LIS enzyme present in the plant. wikipedia.org For instance, different linalool synthases have been identified that produce either (S)-linalool or (R)-linalool. oup.com The formation of (R)-linalool, the aglycone of this compound, is therefore dependent on the presence and activity of an (R)-linalool synthase. researchgate.net

Glycosylation Reactions Catalyzing this compound Formation

Once (R)-linalool is synthesized, it undergoes glycosylation, a process that attaches sugar moieties to the molecule, rendering it non-volatile and water-soluble. The formation of the specific disaccharide glycoside, this compound, involves the sequential action of specific enzymes.

Role of Uridine (B1682114) Diphosphate-Glycosyltransferases (UGTs) in Plant Glycoconjugate Biosynthesis

The glycosylation of small molecules in plants is predominantly carried out by a large and diverse family of enzymes known as uridine diphosphate-glycosyltransferases (UGTs). oup.comoup.com These enzymes catalyze the transfer of a sugar residue from an activated sugar donor, typically a UDP-sugar, to a wide variety of acceptor molecules, including terpenoids. oup.comoup.comfrontiersin.org This process, known as glycosylation, plays a pivotal role in regulating the stability, solubility, and biological activity of plant secondary metabolites. oup.comfrontiersin.org Plant genomes often contain over a hundred UGT genes, reflecting the vast array of glycosylated compounds they produce. nih.gov

Functional Characterization of Glycosyltransferases for Vicianoside Synthesis

The formation of a vicianoside, which is a disaccharide composed of arabinose and glucose, requires a two-step glycosylation process. In the context of this compound, this would involve the sequential addition of glucose and then arabinose to the (R)-linalool aglycone.

Research on various plant species has identified UGTs capable of glycosylating linalool and other monoterpenes. nih.govfrontiersin.org For example, in tea plants, volatile compounds like linalool are stored as disaccharide glycosides, primarily as β-primeverosides, which are formed by sequential glucosylation and xylosylation. nih.gov While the specific enzymes for the synthesis of this compound are still under investigation in many species, studies on related compounds provide a model for this process.

Insights from (Z)-3-Hexenyl beta-Vicianoside Biosynthesis by UGT91R1

The biosynthesis of (Z)-3-hexenyl β-vicianoside (HexVic) in tomato plants (Solanum lycopersicum) provides a valuable model for understanding the formation of similar diglycosides like this compound. nih.gov In response to airborne (Z)-3-hexenol, a volatile compound often released by herbivore-infested plants, receiver plants convert it into the non-volatile HexVic. nih.govresearchgate.net This conversion is a defense mechanism, and the accumulation of HexVic has been shown to deter herbivores like the common cutworm. nih.govresearchgate.net

The synthesis of HexVic is a two-step glycosylation process. The first step involves the glucosylation of (Z)-3-hexenol to form (Z)-3-hexenyl β-D-glucopyranoside (HexGlc). The second, crucial step is catalyzed by the enzyme UGT91R1, a uridine diphosphate-glycosyltransferase. nih.gov UGT91R1 is a glycoside-specific glycosyltransferase (GGT) that preferentially catalyzes the transfer of an arabinose unit from UDP-arabinose to HexGlc, forming HexVic. nih.govnih.gov This enzyme can also use UDP-xylose as a sugar donor, though it is inert to hexose-type sugar donors like UDP-glucose. nih.gov The gene encoding UGT91R1 is located within a UGT gene cluster on chromosome 11 in tomatoes. nih.govresearchgate.net This detailed understanding of the sequential glycosylation catalyzed by specific UGTs in HexVic formation suggests that the biosynthesis of this compound likely follows a similar pathway, involving an initial glucosylation of (R)-linalool followed by a specific vicianosylation step catalyzed by a distinct UGT.

Substrate Specificity and Selectivity of Glycosylation Systems for Volatile Alcohols

Glycosylation systems in plants exhibit varying degrees of specificity and selectivity when processing volatile alcohols. These enzymes, known as UDP-glycosyltransferases (UGTs), are responsible for attaching sugar moieties to a wide range of secondary metabolites, altering their solubility, stability, and biological activity. nih.govresearchgate.net

Research into the glycosylation of different volatile alcohols reveals that the enzymatic systems can be highly discriminatory. A study on soybean (Glycine max) demonstrated this selectivity. nih.gov When soybean leaves were exposed to linalool vapor, a significant accumulation of linalyl β-vicianoside (LinVic) was observed. nih.gov However, when the leaves were treated with a different volatile alcohol, 1-octen-3-ol (B46169), there was minimal change in the amount of its corresponding glycoside, 1-octen-3-yl primeveroside. nih.gov This suggests that the glycosylation system in soybean can effectively distinguish between linalool and 1-octen-3-ol. nih.gov

Further insights come from the tea plant (Camellia sinensis), where the biosynthesis of aroma β-primeverosides involves two sequential glycosylations catalyzed by two different UGTs. oup.com The first enzyme, CsGT1 (UGT85K11), displays broad substrate specificity, acting on a variety of monoterpene, aromatic, and aliphatic alcohols to produce their respective glucosides. oup.com In contrast, the second enzyme, CsGT2 (UGT94P1), is highly specific. It exclusively catalyzes the xylosylation of the 6'-hydroxy group of the glucoside moiety of geranyl β-d-glucopyranoside, and shows some, but significantly less, activity towards other aroma glucosides like linalyl-glc. oup.com This two-tiered system, featuring a generalist UGT for the initial glucosylation and a specialist UGT for the subsequent glycosylation, is a common strategy in plants for creating diverse glycosylated compounds. nih.gov

Table 1: Relative Activity of Tea Plant Enzyme CsGT1 on Various Volatile Alcohols This interactive table summarizes the substrate specificity of the UGT enzyme CsGT1 from Camellia sinensis. Data is sourced from research on volatile glycosylation in tea plants. oup.com

| Substrate (Alcohol) | Relative Activity (%) |

|---|---|

| Geraniol | 100 |

| Eugenol | 84 |

| (Z)-3-Hexenol | 62 |

| Benzyl alcohol | 48 |

| 2-Phenylethanol | 9.2 |

Hormonal Regulation of Biosynthesis (e.g., Independence from Jasmonic Acid Signaling)

The biosynthesis of many plant defense compounds is tightly regulated by phytohormones, particularly jasmonic acid (JA) and its derivatives, which are central to the plant's response to wounding and herbivory. nih.govusp.br Jasmonates typically accumulate upon stress and trigger a cascade of defensive gene expression. nih.gov

However, the biosynthesis of this compound appears to operate independently of this common regulatory pathway. In a study using soybean leaves, high concentrations of linalyl β-vicianoside (LinVic) were found in leaves and sepals throughout the plant's growth. researchgate.netnih.gov When these leaves were treated with methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, there was no significant increase in the LinVic content. researchgate.netnih.gov This finding strongly indicates that the synthesis of LinVic is not dependent on the jasmonic acid signaling pathway. researchgate.netnih.gov This contrasts with other defense-related glycosides, such as 1-octen-3-yl primeveroside in the same plant, which does show a significant increase upon MeJA treatment. researchgate.net The independence of LinVic synthesis from JA signaling suggests a distinct regulatory mechanism, possibly allowing the plant to maintain a constitutive level of this compound for defense, separate from the inducible JA-mediated responses.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-Hexenyl beta-vicianoside |

| (Z)-3-Hexenol |

| (Z)-3-hexenyl β-D-glucopyranoside |

| 1-octen-3-ol |

| 1-octen-3-yl primeveroside |

| 2-Phenylethanol |

| Benzyl alcohol |

| Eugenol |

| Geraniol |

| Geranyl β-d-glucopyranoside |

| Jasmonic acid |

| Linalool |

| Linalyl β-vicianoside |

| Methyl jasmonate |

| UDP-arabinose |

| UDP-glucose |

Ecological and Physiological Functions of R Linalyl Beta Vicianoside

Involvement in Plant-Plant Communication and Volatile Signal Reception

Plants are not passive organisms; they can perceive and respond to chemical cues in their environment, including distress signals from neighboring plants. Glycosylation plays a central role in this "eavesdropping" mechanism.

Plants can absorb volatile organic compounds released by nearby plants that are under attack by herbivores. nih.govresearchgate.net A well-documented example of this phenomenon, which illustrates the general mechanism, involves tomato plants. researchgate.net When infested by common cutworms (Spodoptera litura), tomato plants release a blend of volatiles, including the green leaf volatile (Z)-3-hexenol. nih.govchemecol.org Neighboring, undamaged tomato plants can take up this airborne (Z)-3-hexenol through their leaves. nih.govresearchgate.net Once absorbed, the volatile compound is processed within the receiver plant's metabolic pathways. researchgate.net This uptake and subsequent processing is a key step in how plants perceive airborne warnings of impending herbivore threats. researchgate.net

The process of glycosylation is considered a primary mechanism for the reception of volatile signals in plant-plant communication. researchgate.netcore.ac.uk After an airborne volatile like (Z)-3-hexenol is absorbed by a receiver plant, it is rapidly converted into a non-volatile glycoside. nih.gov In the case of tomatoes, the airborne (Z)-3-hexenol is converted into (Z)-3-hexenyl β-vicianoside, a compound that acts as a defense against herbivores. nih.govresearchgate.net This conversion effectively "primes" the plant for defense, meaning it has defensive compounds ready before an attack even occurs. researchgate.net The accumulation of these newly formed glycosides enhances the plant's resistance to future herbivory. nih.gov This demonstrates that glycosylation is not just a storage method but an active part of perceiving environmental threats and preparing a defensive response. researchgate.net

Modulatory Effects on Plant-Insect Interactions

The transformation of linalool (B1675412) into (R)-Linalyl beta-vicianoside modulates the plant's interaction with insects in multiple ways. Initially, volatile linalool can act as a component of herbivore-induced plant volatiles (HIPVs). mdpi.com These HIPVs function as signals in the environment, capable of attracting the natural enemies of the herbivores, which is a form of indirect defense. nih.gov

When an herbivore like S. litura begins to feed on plant tissue, the stored this compound is exposed. The glycoside itself can have direct anti-herbivore effects, or enzymes present in the damaged tissue or the insect's gut can cleave the sugar moiety, releasing a sudden, concentrated burst of the more volatile and potentially deterrent linalool. This dual-function system, where a compound can act as an airborne signal (as a volatile) and a stored, direct chemical defense (as a glycoside), allows the plant to fine-tune its response and engage in complex, multi-layered interactions with the insect community. nih.govmdpi.com

As a Precursor for Release of Bioactive Volatiles

This compound functions as a non-volatile storage form of the bioactive monoterpene, linalool. researchgate.net In plants, volatile compounds are frequently stored as water-soluble, odorless glycosides, which are more chemically stable than their aglycone forms. researchgate.net This conversion to a glycoside, such as linalyl β-vicianoside, allows the plant to accumulate a reservoir of a volatile compound that can be released when needed.

Research on soybean (Glycine max) has identified linalyl β-vicianoside as a naturally occurring linalool diglycoside present in high levels in leaves and sepals. nih.govresearchgate.net The release of the volatile aglycone, linalool, from its glycosidic precursor is typically facilitated by the enzymatic action of glycosidases. researchgate.net This rapid hydrolysis of the stored glycoside allows for a quick release of the volatile compound in response to specific triggers, such as tissue damage caused by herbivores. researchgate.net For instance, damage to soybean leaves leads to the rapid release of the volatile 1-octen-3-ol (B46169) at the expense of its precursor glycoside, suggesting a similar mechanism for linalool release from linalyl β-vicianoside. researchgate.net This mechanism of storing volatiles as glycosides is a key strategy for regulating the timing and amount of aroma release in plants. researchgate.net

In tomato plants, a similar mechanism has been observed where the volatile (Z)-3-hexenol is converted into (Z)-3-hexenyl β-vicianoside upon exposure, which then acts as a defense chemical. nih.govresearchgate.net The enzymatic hydrolysis of these glycosidically bound volatiles is a critical step in the formation of a plant's aroma profile and its chemical defense responses. nih.govsci-hub.st

Influence on Pollinator Attraction and Antagonist Repellency (via Linalool)

The ecological significance of this compound is intrinsically linked to the functions of its aglycone, linalool, which is released upon hydrolysis. Linalool is a well-documented floral volatile that plays a dual role in plant interactions: attracting mutualists, such as pollinators, and repelling antagonists, like herbivores and nectar robbers. researchgate.net

The release of linalool from its glycosidic precursor contributes to the floral scent bouquet, which can act as a long-distance attractant for a diverse range of pollinators, including moths, bees, and fungus gnats. researchgate.net The specific enantiomer and its concentration in the floral bouquet are critical factors in the specificity of these interactions. researchgate.net

Conversely, linalool also functions as a potent defense compound. It is among the most repellent floral volatiles to common ant species that act as nectar robbers, thereby protecting the plant's reproductive resources. researchgate.net Furthermore, the accumulation of linalool glycosides, like linalyl β-vicianoside, in vegetative tissues and their subsequent hydrolysis upon herbivore attack is a key defense strategy. researchgate.netnih.gov For example, soybean leaves treated with linalool, which leads to the accumulation of linalyl β-vicianoside, showed increased resistance against common cutworms. nih.govresearchgate.net This suggests that the storage of linalool as a vicianoside is directly implicated in herbivore resistance. nih.govresearchgate.net

Broader Physiological Implications of Glycosylation in Plant Homeostasis

The formation of this compound is an example of glycosylation, a widespread and crucial biochemical process in plants. Glycosylation involves the enzymatic attachment of sugar moieties to small molecules, profoundly altering their properties and biological functions. embopress.orgfrontiersin.org This modification is fundamental to regulating the stability, transport, and bioactivity of a vast array of metabolites, thereby maintaining cellular homeostasis. embopress.orgnih.gov

Facilitation of Inter- and Intracellular Transport and Accumulation

A primary function of glycosylation is to increase the water solubility of lipophilic (fat-soluble) compounds like monoterpenes, hormones, and secondary metabolites. embopress.orgmdpi.comfrontiersin.org The attachment of the hydrophilic sugar portion, such as vicianose, to the hydrophobic aglycone, linalool, transforms the molecule into a more water-soluble and less volatile conjugate. researchgate.net

This change in solubility is critical for the transport and compartmentalization of these molecules within the plant cell. embopress.orgnih.gov Glycosylated compounds, or glycosides, can be transported across cellular membranes, including the tonoplast (the membrane surrounding the vacuole). embopress.orgnih.gov This allows for their accumulation and storage in the aqueous environment of the cell vacuole. embopress.org By sequestering potentially toxic compounds in their glycosylated, inactive form within the vacuole, plants can prevent autotoxicity and maintain metabolic balance within the cytosol. nih.govresearchgate.net This mechanism is essential for the homeostasis of various compounds, including phytohormones like auxins and cytokinins, as well as defense-related secondary metabolites. embopress.orgnih.govfrontiersin.org

Table 1: Impact of Glycosylation on Compound Properties

| Property | Aglycone (e.g., Linalool) | Glycoside (e.g., this compound) | Reference |

|---|---|---|---|

| Solubility | Low in water (Lipophilic) | High in water (Hydrophilic) | embopress.org, mdpi.com |

| Volatility | High | Low / Non-volatile | researchgate.net |

| Cellular Location | Cytosol, Endoplasmic Reticulum | Vacuole | embopress.org, nih.gov |

| Bioactivity | Active (e.g., aroma, defense) | Inactive / Storage Form | nih.gov, embopress.org |

Enhancement of Metabolite Stability and Prevention of Degradation

Glycosylation serves as a protective modification, enhancing the chemical stability of metabolites and preventing their premature degradation. nih.govresearchgate.net Free aglycones, particularly those with reactive functional groups, can be susceptible to oxidation or other enzymatic and non-enzymatic degradation pathways. frontiersin.org By attaching a sugar molecule, the plant effectively "caps" the reactive site, creating a more stable compound. mdpi.commdpi.com

For example, glycosylation protects phytohormones from degradation, allowing the plant to maintain a pool of inactive hormones that can be quickly reactivated when needed. nih.gov Similarly, for volatile compounds like linalool, conversion to a non-volatile glycoside prevents its loss to the atmosphere and protects it from chemical modifications, ensuring a stable supply of the precursor for defense or attractant purposes. researchgate.net This enhanced stability is also crucial for flavonoid pigments, where glycosylation is necessary for their function and color stability. nih.gov

General Involvement in Plant Growth, Development, and Environmental Stress Adaptation

Glycosylation is a ubiquitous process that profoundly influences nearly every aspect of a plant's life cycle, including growth, development, and responses to environmental challenges. encyclopedia.pubmdpi.com The regulation of active levels of phytohormones through glycosylation and deglycosylation is fundamental to controlling processes from seed germination to fruit ripening and senescence. embopress.orgmdpi.com

Furthermore, glycosylation is a key mechanism in a plant's ability to adapt to both biotic and abiotic stress. researchgate.netencyclopedia.pubresearchgate.net

Biotic Stress: Plants deploy glycosides as a primary chemical defense against herbivores and pathogens. frontiersin.org The storage of toxic compounds as inactive glycosides in the vacuole allows for their rapid release upon tissue damage, a strategy known as the "cyanide bomb" in cyanogenic glycoside-producing plants. nih.gov As seen with linalyl β-vicianoside, this system provides an effective defense against insect herbivores. nih.govresearchgate.net

Abiotic Stress: The expression and activity of the enzymes responsible for glycosylation, UDP-glycosyltransferases (UGTs), are often enhanced by abiotic stresses such as cold, drought, and high salinity. researchgate.netnih.gov Glycosylation can modify compounds to protect the plant from cellular damage caused by these environmental stressors. nih.gov For instance, the glycosylation of certain metabolites can help mitigate oxidative stress. nih.gov

Analytical Methodologies for the Characterization of R Linalyl Beta Vicianoside

Extraction and Purification Protocols

The initial and critical step in the analysis of (R)-Linalyl beta-vicianoside involves its extraction from the source material, followed by purification to remove interfering compounds.

Methanol is a commonly employed solvent for the extraction of polar glycosides like this compound from plant materials. The general procedure involves the maceration or sonication of dried and powdered plant tissue with methanol or an aqueous methanol solution. The use of 80% methanol has been reported as an effective solvent for the extraction of glycosidic compounds.

A typical laboratory-scale methanolic extraction protocol for monoterpenoid glycosides from plant leaves can be summarized as follows:

Sample Preparation: Fresh plant leaves are collected, washed, and then dried in a shaded, well-ventilated area or freeze-dried to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for solvent extraction.

Extraction: A known quantity of the powdered plant material is suspended in methanol, often at a ratio of 1:10 (w/v). The mixture is then agitated for a specified period, which can range from several hours to a full day, sometimes with the aid of ultrasonication to enhance extraction efficiency.

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

This crude extract contains a complex mixture of compounds and requires further purification to isolate this compound.

Following extraction, various chromatographic techniques are employed to purify this compound from the crude extract. The choice of technique depends on the chemical properties of the compound and the complexity of the extract.

Ion-Exchange Chromatography (IEC): While this compound is a neutral glycoside and does not possess a net charge, ion-exchange chromatography can be a valuable tool for removing charged impurities from the extract. In this technique, the crude extract is passed through a column containing a charged stationary phase. Ionic compounds will bind to the resin, while neutral compounds like this compound will pass through, resulting in a cleaner sample.

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. For the separation of linalool (B1675412) and its glycosides, a C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column based on their polarity, with more polar compounds eluting first.

Preparative HPLC: For the isolation of pure this compound in larger quantities, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The fractions containing the purified compound are collected for subsequent structural elucidation and quantitative analysis.

| Chromatographic Technique | Principle of Separation | Application in this compound Purification |

| Ion-Exchange Chromatography | Separation based on net charge. | Removal of charged impurities from the crude extract. |

| Reversed-Phase Chromatography | Separation based on hydrophobicity. | Separation of this compound from other compounds of varying polarity. |

| Preparative HPLC | High-resolution separation for isolating larger quantities of a specific compound. | Isolation of pure this compound for structural analysis and as a standard for quantification. |

Spectrometric Identification and Structural Elucidation

Once a purified sample of this compound is obtained, spectrometric techniques are used for its definitive identification and to elucidate its chemical structure.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the identification of compounds in complex mixtures. In the analysis of this compound, the sample is first separated by liquid chromatography, and then the eluted compounds are ionized and analyzed by the mass spectrometer.

The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern. For this compound, the precursor ion ([M+H]+ or [M+Na]+) is selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for its identification. The fragmentation typically involves the cleavage of the glycosidic bonds, resulting in ions corresponding to the linalool aglycone and the vicianose sugar moiety.

Table: LC-MS/MS Data for this compound

| Parameter | Value |

| Molecular Formula | C21H36O10 |

| Molecular Weight | 448.5 g/mol |

| Precursor Ion [M+H]+ (calculated) | 449.2381 m/z |

| Precursor Ion [M+Na]+ (calculated) | 471.2199 m/z |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Since this compound is a non-volatile glycoside, it cannot be directly analyzed by GC-MS. However, the aglycone part of the molecule, (R)-linalool, is volatile and can be analyzed by GC-MS after hydrolysis of the glycosidic bond.

This is typically achieved through enzymatic hydrolysis using a glycosidase enzyme that specifically cleaves the sugar moiety. The released (R)-linalool is then extracted with an organic solvent and injected into the GC-MS system. The retention time and the mass spectrum of the eluted linalool are then compared to that of an authentic standard for confirmation.

Quantitative Analysis Approaches

For the determination of the concentration of this compound in a sample, quantitative analysis is performed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and selectivity.

The quantitative analysis is typically carried out using a calibration curve constructed from a series of standard solutions of known concentrations of purified this compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is often employed to correct for any variations in sample preparation and instrument response.

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of this compound. This method combines the high separation efficiency of UPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

In a typical UPLC-MS/MS analysis of this compound, the compound is first separated from other components in the sample matrix on a reversed-phase column, such as a C18 column. The separation is achieved using a mobile phase gradient, commonly consisting of water and an organic solvent like acetonitrile or methanol, often with the addition of a modifier such as formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. In the mass spectrometer, the protonated molecule or an adduct of this compound is selected as the precursor ion. For instance, the ammonium adduct ([M+NH4]+) with a mass-to-charge ratio (m/z) of 466.265 has been reported as a precursor ion for this compound nih.gov. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The specific transitions from the precursor ion to these product ions are monitored, providing a high degree of selectivity and allowing for accurate quantification even in complex matrices.

Table 1: UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 |

| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 466.265 ([M+NH4]+) |

| Product Ions (m/z) | 137.1, 95.1, 81.1 |

Note: The specific gradient elution program, flow rate, and column dimensions may vary depending on the specific application and instrumentation.

Utilization of Synthesized Authentic Standards for Accurate Quantification

The accurate quantification of this compound by UPLC-MS/MS necessitates the use of a synthesized authentic standard. The synthesis of this compound allows for the creation of a reference material with a known purity and concentration, which is essential for the validation of the analytical method and the construction of a calibration curve.

The process of method validation using an authentic standard typically involves the assessment of several key parameters to ensure the reliability of the results. These parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

A calibration curve is generated by preparing a series of standard solutions of the synthesized this compound at different known concentrations. These standards are then analyzed by UPLC-MS/MS, and the instrument response (e.g., peak area) is plotted against the concentration. The linearity of this curve is assessed, and a regression equation is derived to calculate the concentration of this compound in unknown samples.

Table 2: Method Validation Parameters for Quantification using a Synthesized Standard

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. | 80-120% |

| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

The synthesis of the authentic standard is a critical step in this process. For instance, research has reported the synthesis of linalyl 6-O-α-arabinopyranosyl-β-D-glucopyranoside (linalyl β-vicianoside) to confirm the identity of the compound isolated from soybean leaves researchgate.net. This synthesized standard can then be used to develop a robust and validated quantitative UPLC-MS/MS method for the determination of this compound in various plant materials and other relevant samples.

Chemical Synthesis and Analog Development of R Linalyl Beta Vicianoside

Laboratory Synthesis of (R)-Linalyl beta-Vicianoside and its Enantiomers

The laboratory synthesis of this compound typically involves the stereoselective glycosylation of (R)-linalool with a protected vicianose donor. The key challenge in this synthesis is the formation of the β-glycosidic linkage with high stereoselectivity, as the α-anomer is often a competing product.

A common approach to achieve this is the Koenigs-Knorr reaction , a classical method for glycoside synthesis. This reaction involves the coupling of a glycosyl halide (e.g., a vicianosyl bromide) with an alcohol (in this case, (R)-linalool) in the presence of a promoter, typically a silver or mercury salt. The choice of protecting groups on the vicianose donor is crucial for controlling the stereochemical outcome. Participating protecting groups, such as an acetyl group at the C-2 position of the glucose moiety, can promote the formation of the desired 1,2-trans-glycosidic linkage (β-linkage) through neighboring group participation.

The synthesis of the enantiomer, (S)-linalyl beta-vicianoside, follows a similar strategy, but utilizes (S)-linalool as the starting aglycone. The stereochemistry of the linalool (B1675412) enantiomer dictates the final stereochemistry of the aglycone portion of the molecule.

General Synthetic Scheme:

Preparation of the Vicianose Donor: Vicianose (6-O-α-L-arabinopyranosyl-D-glucose) is first per-acetylated to protect the hydroxyl groups. The anomeric acetate is then converted to a glycosyl bromide using a reagent like hydrogen bromide in acetic acid.

Glycosylation: The resulting acetobromovicianose is then coupled with either (R)- or (S)-linalool in the presence of a promoter such as silver carbonate or silver triflate. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to enhance stereoselectivity.

Deprotection: The final step involves the removal of the acetyl protecting groups from the sugar moiety, usually by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol, to yield the target linalyl beta-vicianoside.

| Step | Reagents and Conditions | Product |

| 1. Vicianose Donor Preparation | Acetic anhydride, pyridine; then HBr in acetic acid | Acetobromovicianose |

| 2. Glycosylation | (R)- or (S)-Linalool, Silver Carbonate, Dichloromethane, -20 °C to rt | Peracetylated (R)- or (S)-linalyl beta-vicianoside |

| 3. Deprotection | Sodium methoxide, Methanol | (R)- or (S)-linalyl beta-vicianoside |

Synthetic Strategies for Other Vicianoside and Linalyl Glycoside Derivatives

The synthetic strategies employed for this compound can be adapted to create a variety of other vicianoside and linalyl glycoside derivatives.

Vicianoside Derivatives:

To synthesize other vicianoside derivatives, the aglycone can be varied. Instead of linalool, other alcohols or functionalized molecules can be used as acceptors in the glycosylation reaction. For example, coupling the vicianose donor with primary alcohols, phenols, or other terpenoids would yield a library of novel vicianoside glycosides. The choice of aglycone will influence the physical, chemical, and biological properties of the resulting molecule.

Linalyl Glycoside Derivatives:

Conversely, the glycone portion can be modified to produce different linalyl glycoside derivatives. Instead of vicianose, other disaccharides or even monosaccharides can be coupled with (R)- or (S)-linalool. For instance, using a gentiobiose or cellobiose donor would result in linalyl beta-gentiobioside or linalyl beta-cellobioside, respectively. The synthesis of these derivatives would follow a similar pathway of preparing the appropriate glycosyl donor and performing the glycosylation reaction.

Chemoenzymatic Synthesis:

An alternative and increasingly popular strategy is the use of chemoenzymatic synthesis. This approach utilizes enzymes, such as glycosyltransferases, to catalyze the glycosylation step. Glycosyltransferases are highly specific enzymes that can form glycosidic bonds with high regio- and stereoselectivity, often without the need for extensive protecting group manipulations. For the synthesis of linalyl glycoside derivatives, a suitable glycosyltransferase could be employed to transfer a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to linalool. This method offers a greener and more efficient alternative to purely chemical synthesis.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how different parts of a molecule contribute to its biological activity, which can guide the design of more potent and selective compounds.

Design Strategies for Analogs:

Modification of the Aglycone (Linalool Moiety):

Varying the Alkene Position: The position of the double bonds in the linalool backbone can be altered to investigate the importance of their location for activity.

Introducing Functional Groups: New functional groups, such as hydroxyl, carbonyl, or halogen moieties, can be introduced at different positions on the linalool skeleton.

Altering the Chain Length: The length of the carbon chain in the linalool moiety can be shortened or extended.

Stereochemical Variations: The synthesis of diastereomers by using different stereoisomers of linalool can provide insights into the importance of the 3D structure.

Modification of the Glycone (Vicianose Moiety):

Varying the Sugar Units: One or both of the sugar units in vicianose can be replaced with other monosaccharides (e.g., galactose, mannose, xylose).

Altering the Glycosidic Linkage: The linkage between the two sugar units (α-1,6 in vicianose) can be changed to other linkages (e.g., β-1,4, β-1,3).

Modifying Functional Groups on the Sugar: The hydroxyl groups on the sugar rings can be selectively modified, for example, by methylation, acylation, or sulfation.

Synthesis of Analogs:

The synthesis of these analogs would employ the synthetic strategies discussed in the previous sections. For modifications to the aglycone, a library of linalool analogs would first be synthesized or procured. These would then be glycosylated with the vicianose donor. For modifications to the glycone, different disaccharide donors would need to be prepared and subsequently coupled with linalool.

| Analog Type | Modification Strategy | Synthetic Approach |

| Aglycone Modification | Introduction of a hydroxyl group on the linalool side chain. | Synthesis of the hydroxylated linalool analog followed by Koenigs-Knorr glycosylation with a vicianose donor. |

| Glycone Modification | Replacement of the terminal arabinose with rhamnose. | Synthesis of a glucosyl-rhamnoside donor and subsequent glycosylation of (R)-linalool. |

| Linkage Modification | Changing the interglycosidic linkage from α-1,6 to β-1,6. | Preparation of a disaccharide donor with the desired β-1,6 linkage followed by coupling with (R)-linalool. |

By systematically synthesizing and evaluating the biological activity of these analogs, a comprehensive understanding of the structure-activity relationships of this compound can be established, paving the way for the development of new and improved compounds.

Genetic and Molecular Engineering of R Linalyl Beta Vicianoside Pathways

Genomic and Transcriptomic Profiling of Glycosyltransferase Genes

The final steps in the biosynthesis of (R)-Linalyl beta-vicianoside involve the sequential transfer of sugar moieties to the (R)-linalool aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Identifying and characterizing the specific UGTs involved is crucial for understanding and engineering this pathway.

UDP-glycosyltransferases (UGTs) are a large and diverse family of enzymes responsible for the glycosylation of a wide array of secondary metabolites in plants. nih.gov The identification of UGT genes on a genome-wide scale is the foundational step for selecting candidates involved in this compound biosynthesis. This process typically involves searching entire plant genomes for sequences containing a highly conserved 44-amino-acid motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box. frontiersin.orgmdpi.com This conserved C-terminal domain is critical for binding the UDP-sugar donor substrate. frontiersin.org

Bioinformatic approaches, such as BLASTp searches against protein databases, are used to find potential UGTs. mdpi.com Once identified, these sequences are annotated to confirm the presence of the PSPG motif and other characteristic domains. The number of UGTs identified can vary significantly between species, reflecting the diversity of their secondary metabolism. For example, 122 UGTs have been identified in Arabidopsis thaliana, 147 in Zea mays, and 174 in potato (Solanum tuberosum). frontiersin.orgnih.gov This systematic identification provides a comprehensive catalog of all potential glycosyltransferases in an organism, from which specific candidates for linalool (B1675412) glycosylation can be selected for further functional characterization.

Table 1: Number of UGT Genes Identified in Various Plant Genomes

| Plant Species | Abbreviation | Number of Identified UGTs | Reference |

|---|---|---|---|

| Potato | Solanum tuberosum | 174 | nih.gov |

| Chinese Bayberry | Morella rubra | 152 | frontiersin.org |

| Maize | Zea mays | 147 | nih.gov |

| Alfalfa | Medicago sativa | 347 | frontiersin.org |

| Arabidopsis | Arabidopsis thaliana | 122 | frontiersin.org |

Following genome-wide identification, phylogenetic analysis is employed to classify the large number of UGTs into distinct families or groups based on their amino acid sequence similarity. nih.gov This classification helps to predict the potential function of uncharacterized UGTs, as enzymes within the same phylogenetic group often share similar substrate specificities. researchgate.net To construct a phylogenetic tree, the full-length amino acid sequences of the identified UGTs are aligned using programs like ClustalW, and the tree is generated using methods such as the neighbor-joining algorithm. nih.gov

Plant UGTs are typically classified into 14 to 18 major groups (designated A through R). nih.govnih.gov For instance, a study on potato UGTs clustered 174 members into 18 distinct groups. nih.gov Certain UGT families are known to be involved in the glycosylation of specific classes of secondary metabolites. For example, UGTs in group F are often associated with flavonoid 3-O-glycoside formation. frontiersin.org UGTs that catalyze the glycosylation of volatile compounds like monoterpene alcohols are of particular interest for this compound production. The formation of a diglycoside like a vicianoside requires sequential glycosylation, often involving two different UGTs: one to add the first sugar (glucose) and a second, a glycoside-specific glycosyltransferase (GGT), to add the second sugar (arabinose) to the glucose moiety. researchgate.net Phylogenetic analysis is a key tool to identify candidates from UGT families known to act on monoterpenols or sugar moieties.

Table 2: Major Phylogenetic Groups of Plant UGTs and Associated Functions

| UGT Group | Known or Predicted Substrates/Functions | Reference |

|---|---|---|

| Group D | Flavonoids, hormones (auxin, salicylic acid), sterols | nih.gov |

| Group E | Monolignols (coniferyl and sinapyl alcohols), phenylpropanoids | mdpi.com |

| Group F | Flavonoid 3-O-glycosylation | frontiersin.org |

| Group G | Iridoids, terpenoids, hormones (cytokinins) | researchgate.net |

| Group L | Sterols, triterpenoids | researchgate.net |

| OG8 (GGT Cluster) | Sugar-sugar glycosylation (diglycoside formation) | researchgate.net |

Biotechnological Approaches for Modulating this compound Accumulation

Modifying the genetic makeup of plants or microbes offers a direct route to enhance the production of desired compounds like this compound. These strategies focus on either increasing the supply of the precursor, (R)-linalool, or enhancing its conversion into the final vicianoside product.

The first critical step in producing this compound is the synthesis of its aglycone precursor, (R)-linalool. This is achieved through the plastidial methylerythritol-4-phosphate (MEP) pathway, which produces the universal monoterpene precursor geranyl diphosphate (B83284) (GPP). nih.gov A linalool synthase (LIS) enzyme then catalyzes the conversion of GPP to linalool. nih.gov

Metabolic engineering efforts have successfully increased linalool production by overexpressing LIS genes in various host plants. d-nb.info For example, transforming petunia (Petunia hybrida) with a Clarkia breweri S-linalool synthase (lis) gene resulted in the production and emission of linalool. researchgate.net Notably, the plant's endogenous enzymes efficiently converted the free S-linalool into the non-volatile S-linalyl-β-d-glucopyranoside, demonstrating that host plants possess the native glycosylation machinery to modify newly introduced monoterpenes. researchgate.net Similar results have been observed in transgenic tomato, carnation, and Arabidopsis plants engineered to produce linalool. d-nb.info These studies confirm that enhancing the precursor pool is a viable strategy, as endogenous UGTs can then act on the increased linalool substrate. Microbial systems, such as E. coli and Saccharomyces cerevisiae, have also been engineered to produce high titers of (R)-linalool by introducing the necessary synthases and optimizing the precursor pathways. nih.gov

Table 3: Examples of Metabolic Engineering for Linalool and its Glycosides

| Host Organism | Engineered Gene(s) | Key Product(s) | Reference |

|---|---|---|---|

| Petunia (Petunia hybrida) | Clarkia breweri S-linalool synthase (lis) | S-Linalool, S-linalyl-β-d-glucopyranoside | researchgate.net |

| Carnation (Dianthus caryophyllus) | Clarkia breweri linalool synthase | Linalool, cis- and trans-linalool oxide | researchgate.net |

| Arabidopsis (Arabidopsis thaliana) | Linalool synthase | Linalool and derivatives | d-nb.info |

| E. coli | Streptomyces clavuligerus (R)-linalool synthase (bLIS), GPP synthase | (R)-Linalool (up to 1,523 mg/L) | nih.gov |

| S. cerevisiae | Linalool synthase, optimized MEP/MVA pathway | Linalool | nih.gov |

Once the precursor (R)-linalool is available, its conversion to this compound is dependent on the activity of specific UGTs. To enhance this conversion, biotechnological approaches can target the UGT genes themselves. After identifying candidate UGTs through the genomic and phylogenetic methods described in section 7.1, their expression can be modulated.

Overexpression of the relevant UGT genes is a common strategy. By placing a candidate UGT gene under the control of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S), its expression can be significantly increased, leading to higher enzymatic activity and greater conversion of the aglycone to its glycoside. d-nb.info This approach would require two specific UGTs for vicianoside synthesis: a UGT that adds glucose to (R)-linalool, and a second GGT that adds arabinose to the resulting (R)-linalyl glucoside.

Conversely, targeted gene editing technologies like CRISPR/Cas9 could be used to knock out competing UGTs that might convert (R)-linalool into other, undesired glycosides, thereby channeling the precursor specifically towards vicianoside formation. While specific examples of editing UGTs for this compound production are not yet widely reported, the principles have been established for modifying secondary metabolic pathways in plants. researchgate.net

Genetic Linkage Analysis and Identification of Loci Affecting Vicianoside Production

In plant species that naturally exhibit variation in the production of this compound, genetic linkage analysis can be used to identify the genomic regions that control this trait. This method, known as Quantitative Trait Locus (QTL) mapping, links phenotypic variation (the amount of vicianoside produced) with genotypic variation (molecular markers across the genome). nih.gov

The process begins by developing a segregating population, such as a set of recombinant inbred lines (RILs), from a cross between a high-producer and a low-producer parent. researchgate.net This population is then genotyped using a large number of molecular markers (e.g., SNPs) to create a high-density genetic linkage map. nih.gov Each line is also phenotyped for its vicianoside content. Statistical analysis is then performed to identify markers that are significantly associated with higher or lower levels of the compound. nih.gov

A significant association indicates a QTL, a region on a chromosome that likely contains one or more genes affecting the trait. nih.gov The output of a QTL analysis includes the location of the QTL on a linkage group (chromosome), its statistical significance (LOD score), and the amount of phenotypic variation it explains (R²). nih.govyoutube.com Once a major QTL is identified, the underlying gene—potentially a key linalool synthase or a rate-limiting UGT—can be identified through fine mapping and candidate gene analysis. nih.gov This knowledge provides valuable targets for marker-assisted breeding or direct genetic engineering to enhance this compound production.

Table 4: Hypothetical QTL Analysis Results for Vicianoside Content

This table illustrates typical data generated from a QTL mapping experiment for a trait like vicianoside production.

| QTL Name | Linkage Group (Chromosome) | Position (cM) | LOD Score | Phenotypic Variance Explained (R²) | Nearest Marker |

|---|---|---|---|---|---|

| VicQTL-1.1 | LG1 | 45.2 | 3.8 | 12.5% | mk_1012 |

| VicQTL-4.1 | LG4 | 88.1 | 6.5 | 28.3% | mk_4055 |

| VicQTL-5.1 | LG5 | 23.7 | 3.1 | 9.8% | mk_5009 |

Future Research Perspectives and Applications

Elucidation of Regulatory Networks Controlling (R)-Linalyl beta-Vicianoside Biosynthesis and Accumulation

A critical area for future research is the elucidation of the genetic and molecular networks that govern the biosynthesis and accumulation of this compound. Initial studies have shown that its production in soybean is not significantly induced by methyl jasmonate, suggesting independence from the classic jasmonic acid signaling pathway often associated with herbivore defense. nih.govresearchgate.net This points towards the existence of alternative or parallel regulatory mechanisms.

Future investigations should employ a multi-omics approach to unravel these complex regulatory landscapes. Transcriptomic analysis of soybean plants exposed to linalool (B1675412), which has been shown to increase the accumulation of this compound, could identify candidate transcription factors and signaling components involved in its biosynthesis. nih.govresearchgate.net Gene co-expression network analysis, a powerful tool for linking regulatory genes with metabolic pathways, could further pinpoint key regulators. mdpi.com

Moreover, studies on the subcellular localization of the biosynthetic enzymes and the transporter proteins responsible for the sequestration of this compound will be crucial. Understanding how the plant manages the spatial distribution of this compound will provide insights into its metabolic regulation and physiological roles.

Advanced Structural Biology and Mechanistic Studies of Associated Glycosyltransferases

The formation of this compound involves a two-step glycosylation process, likely catalyzed by one or more specific UDP-dependent glycosyltransferases (UGTs). While the UGT superfamily in plants is vast and diverse, the specific enzymes responsible for the synthesis of this particular vicianoside have yet to be identified and characterized. researchgate.netnih.gov

Future research should focus on the isolation and functional characterization of the candidate UGTs from soybean. This will involve heterologous expression of candidate genes and in vitro enzyme assays to confirm their substrate specificity for linalool and linalyl-β-D-glucopyranoside.

A significant leap forward will be the determination of the three-dimensional structures of these glycosyltransferases through techniques like X-ray crystallography. nih.govoup.com Structural data will provide invaluable insights into the molecular basis of substrate recognition and the catalytic mechanism of vicianoside formation. oup.comresearchgate.net Understanding the structure-function relationship of these enzymes is a prerequisite for their potential engineering and biotechnological application. nih.gov

Table 1: Key Enzymes in Terpenoid and Glycoside Biosynthesis

| Enzyme Class | Function | Relevance to this compound |

| Terpene Synthases (TPSs) | Catalyze the formation of the basic terpene skeleton from isoprenoid precursors. | A linalool synthase is the first committed step in the pathway. |

| UDP-dependent Glycosyltransferases (UGTs) | Transfer a sugar moiety from an activated sugar donor to an acceptor molecule. | At least two UGTs are required: one to form the initial glucoside and a second to add the arabinose to form the vicianoside. |

| Cytochrome P450 Monooxygenases | Often involved in the modification of the terpene skeleton before or after glycosylation. | May be involved in the production of different linalool derivatives that could also be glycosylated. |

Comprehensive Ecological and Physiological Characterization in Diverse Plant-Environment Interactions

The initial finding that this compound enhances resistance to common cutworms in soybean provides a strong foundation for a more comprehensive investigation of its ecological and physiological roles. nih.gov Future studies should explore its effects on a wider range of herbivores, including specialist and generalist insects, to determine the breadth of its defensive capabilities.

Furthermore, the potential role of this compound in mediating interactions with other organisms, such as pathogens and beneficial microbes, warrants investigation. Glycosylated volatiles can have diverse functions in plant defense and signaling. pnas.orgoup.com It is plausible that this compound or its derivatives could have antimicrobial properties or act as signaling molecules in the plant's response to various biotic stresses.

Biotechnological Exploitation for Enhanced Plant Defense and Crop Improvement

The discovery of this compound's role in herbivore resistance opens exciting possibilities for its biotechnological application in agriculture. nsf.govbbasr.org Metabolic engineering strategies could be employed to enhance the production of this compound in soybean and other susceptible crops to bolster their natural defenses against pests. umich.edufrontiersin.orgnih.gov

This could be achieved through several approaches:

Overexpression of key biosynthetic genes: Introducing and overexpressing the genes encoding the specific linalool synthase and glycosyltransferases responsible for this compound synthesis could lead to its increased accumulation. google.comresearchgate.net

Engineering of regulatory factors: Modulating the expression of key transcription factors that control the biosynthetic pathway could provide a more nuanced and potentially more effective way to enhance production.

Heterologous production: The biosynthetic pathway could be transferred to microbial hosts for the large-scale production of this compound, which could then be formulated as a biopesticide. csic.es

The development of crops with enhanced production of this compound could lead to a reduction in the reliance on synthetic pesticides, contributing to more sustainable agricultural practices. nih.gov Furthermore, the non-volatile nature of this compound makes it a potentially more stable and durable defense mechanism compared to its volatile precursor, linalool.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying (R)-Linalyl beta-vicianoside in plant extracts?

- Methodological Answer : Use hyphenated techniques such as HPLC-MS and NMR spectroscopy for structural elucidation. Compare retention times and spectral data with authenticated reference standards. For reproducibility, document solvent systems, column specifications, and ionization parameters in detail . Cross-validate findings with isotopic labeling or enzymatic hydrolysis to confirm glycosidic linkages .

Q. How should researchers design experiments to optimize the extraction yield of this compound?

- Methodological Answer : Apply Design of Experiments (DOE) to evaluate factors like solvent polarity, temperature, and extraction time. Use response surface methodology (RSM) to model interactions between variables. Validate models with triplicate trials and statistical tools (e.g., ANOVA) to ensure robustness .

Q. What criteria ensure the purity of this compound in synthetic pathways?

- Methodological Answer : Employ chromatographic purity assays (e.g., HPLC-UV at 210 nm) and quantify impurities via peak integration. For novel synthetic routes, provide elemental analysis, HRMS data, and 1D/2D NMR to confirm purity ≥95% .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation of this compound be resolved?

- Methodological Answer : Adopt an iterative validation framework :

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous coupling patterns.

- Cross-reference with literature on structurally analogous vicianosides .

- Data Contradiction Analysis : If MS fragmentation patterns conflict with NMR data, re-example sample preparation for degradation artifacts or stereochemical impurities .

Q. What mechanistic hypotheses explain the biosynthetic pathway of this compound in plant systems?

- Methodological Answer : Conduct isotopic tracer studies with -labeled precursors to track glycosylation steps. Combine gene knockout models in host plants (e.g., Arabidopsis) to identify UDP-glycosyltransferases involved. Validate enzyme specificity via in vitro assays with recombinant proteins .

Q. How do stereochemical variations in this compound influence its biological activity?

- Methodological Answer : Synthesize enantiomeric pairs (R/S) and evaluate bioactivity via dose-response assays (e.g., antimicrobial IC). Use molecular docking simulations to compare binding affinities with target proteins. Publish raw data in supplementary materials to enable reproducibility .

Methodological Frameworks for Rigorous Inquiry

Q. What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Novel, Ethical, Relevant)?

- Answer :

- Feasibility : Pilot studies to assess resource availability (e.g., access to chiral columns).

- Novelty : Conduct systematic literature reviews to identify gaps in glycoside biosynthesis or ecological roles.

- Ethical : Adhere to institutional biosafety protocols for handling plant-derived metabolites .

Q. How should researchers integrate contradictory findings from prior studies into their hypotheses?

- Answer : Perform meta-analyses to quantify variability in reported bioactivity data. Use funnel plots to detect publication bias. Propose hypotheses that reconcile discrepancies (e.g., species-specific enzyme expression or solvent polarity effects) .

Data Presentation and Reproducibility

Q. What minimal data must be included to support the reproducibility of this compound studies?

- Answer :

| Data Type | Requirements |

|---|---|

| Synthetic Procedures | Detailed reaction conditions, yields, purification steps |

| Spectral Data | Full NMR assignments, MS spectra with ionization modes |

| Bioactivity | Raw dose-response curves, statistical significance thresholds |

- Reference: Follow Beilstein Journal guidelines for supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.